

An In-depth Technical Guide to 16-Dehydroprogesterone: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **16-Dehydroprogesterone**

Cat. No.: **B108162**

[Get Quote](#)

This guide provides a comprehensive technical overview of **16-Dehydroprogesterone**, a steroid of significant interest in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, synthesis, and biological interactions, offering a foundational resource for researchers, scientists, and professionals in the field.

Introduction: Unveiling 16-Dehydroprogesterone

16-Dehydroprogesterone, also known as pregn-4,16-diene-3,20-dione, is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure is closely related to the endogenous hormone progesterone, with the key distinction of a double bond between carbons 16 and 17 of the steroid nucleus. This structural modification significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of other steroid compounds and a subject of study for its own potential therapeutic applications.[\[4\]](#)[\[5\]](#)

Chemical Structure and Physicochemical Properties

The unique chemical identity of **16-Dehydroprogesterone** is defined by its four-ring steroid backbone and specific functional groups.

IUPAC Name: (8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one[\[2\]](#)

Synonyms: Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, Δ 16-Progesterone[1][2][3]

The presence of the conjugated enone system in the A ring and the α,β -unsaturated ketone in the D ring are key features that dictate its chemical behavior and spectroscopic properties.

Physicochemical Data Summary

Property	Value	Source
CAS Number	1096-38-4	[2]
Molecular Formula	C ₂₁ H ₂₈ O ₂	[2]
Molecular Weight	312.45 g/mol	[2]
Melting Point	185-187 °C	[1]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	MedchemExpress

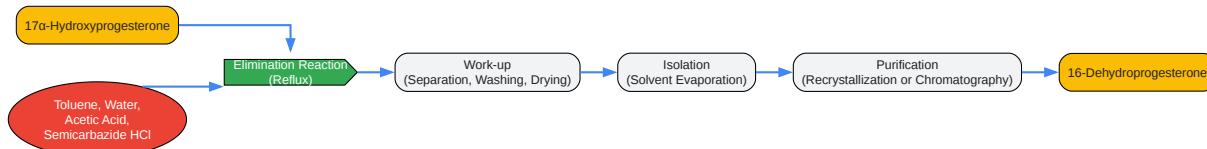
Synthesis of 16-Dehydroprogesterone: A Methodological Overview

The synthesis of **16-Dehydroprogesterone** can be achieved through various routes, often starting from more readily available steroid precursors. One common method involves the dehydration of 17 α -hydroxyprogesterone.

Example Synthetic Protocol: Dehydration of 17 α -Hydroxyprogesterone

This protocol is based on the principle of acid-catalyzed elimination of the 17 α -hydroxyl group to introduce the C16-C17 double bond.

Materials:


- 17 α -Hydroxyprogesterone
- Toluene

- Water
- Acetic Acid
- Semicarbazide hydrochloride

Step-by-Step Procedure:[6]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 17 α -hydroxyprogesterone, toluene, and water. The preferred ratio of 17 α -hydroxyprogesterone to toluene is 1 g to 5-10 mL, and to water is 1 g to 0.3-1 mL.[6]
- Addition of Reagents: Add acetic acid to act as a catalyst, followed by the addition of semicarbazide hydrochloride, which serves as the elimination reagent.[6]
- Reaction Execution: Heat the mixture to reflux. The reaction proceeds in the aqueous layer, and the **16-Dehydroprogesterone** product is extracted into the toluene layer as it is formed. This biphasic system helps to prevent over-reaction and the formation of impurities.[6]
- Work-up and Purification: After the reaction is complete (monitored by an appropriate technique such as TLC or HPLC), the organic layer is separated, washed with a suitable aqueous solution to remove any remaining acid and reagent, and then dried over an anhydrous salt (e.g., sodium sulfate).
- Isolation: The solvent is removed under reduced pressure to yield the crude **16-Dehydroprogesterone**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **16-Dehydroprogesterone**.

Analytical Characterization: Spectroscopic Profile

The structural elucidation and purity assessment of **16-Dehydroprogesterone** are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **16-Dehydroprogesterone** would be expected to show characteristic signals for the vinyl protons in the A and D rings, the methyl protons at C18 and C19, and the acetyl protons at C21. The specific chemical shifts and coupling constants provide detailed information about the stereochemistry of the molecule. While a complete, assigned spectrum is not readily available in the public domain, data for the parent compound, progesterone, can serve as a reference for interpreting the spectrum of its 16-dehydro derivative.[7]
- ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons at C3 and C20, the olefinic carbons in the A and D rings, and the quaternary carbons at C10 and C13.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **16-Dehydroprogesterone**. Under electrospray ionization (ESI) or atmospheric

pressure chemical ionization (APCI), the molecule is expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 313.2.[11][12][13] Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the parent ion.[11][12]

Infrared (IR) Spectroscopy

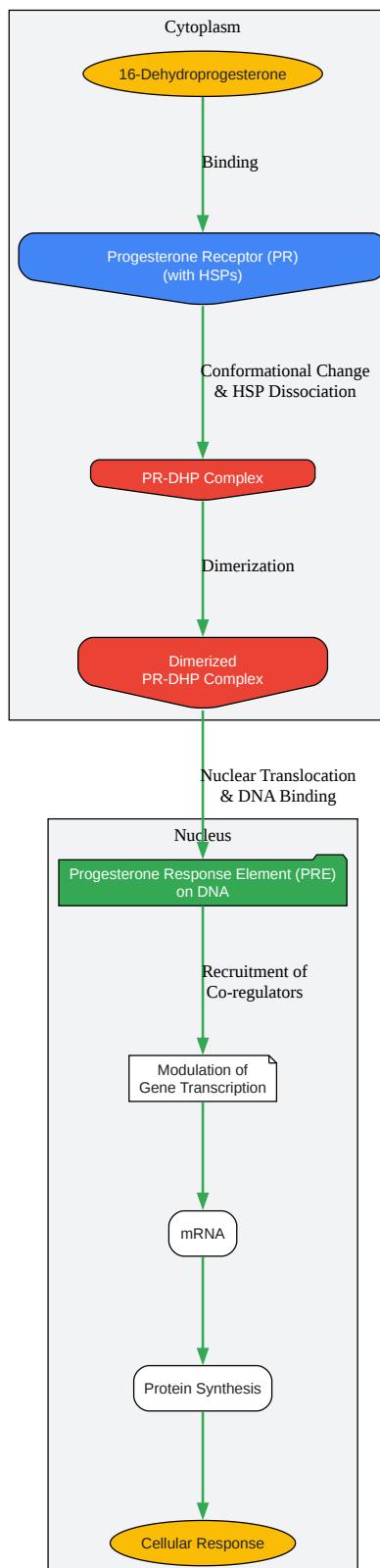
The IR spectrum of **16-Dehydroprogesterone** would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

- Strong C=O stretching vibrations for the α,β -unsaturated ketones in the A and D rings (around 1660-1680 cm^{-1}).
- C=C stretching vibrations for the double bonds in the A and D rings (around 1600-1620 cm^{-1}).
- C-H stretching and bending vibrations for the steroid backbone.[14]

Biological Activity and Mechanism of Action

As a progestin, the biological activity of **16-Dehydroprogesterone** is primarily mediated through its interaction with progesterone receptors (PRs). These receptors are members of the nuclear receptor superfamily of transcription factors.

Progesterone Receptor Binding and Activation


16-Dehydroprogesterone is expected to bind to the ligand-binding domain of both progesterone receptor isoforms, PR-A and PR-B. The binding affinity of various progestins to PRs can vary significantly, influencing their potency.[15][16] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

Gene Transcription Regulation

In the nucleus, the **16-Dehydroprogesterone**-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the modulation

(activation or repression) of gene transcription. The specific cellular response depends on the target tissue and the complement of co-regulators present.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: A simplified model of the **16-Dehydroprogesterone** signaling pathway.

Metabolism of 16-Dehydroprogesterone

The metabolism of synthetic progestins is a critical determinant of their pharmacokinetic profile and can lead to the formation of active or inactive metabolites. While the specific metabolic fate of **16-Dehydroprogesterone** in humans has not been extensively detailed in the available literature, insights can be drawn from the metabolism of structurally similar compounds like progesterone and dydrogesterone.

Key metabolic transformations are likely to involve:

- Reduction of the C20 ketone: The 20-oxo group can be reduced to a hydroxyl group by aldo-keto reductases (AKRs), such as AKR1C, to form 20 α -dihydrodydrogesterone (20 α -DHD) in the case of dydrogesterone.[17]
- Reduction of the A-ring double bond: The Δ^4 -3-keto configuration can be reduced by 5 α - and 5 β -reductases.
- Hydroxylation: Cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C19, are known to be involved in the hydroxylation of steroids at various positions.[17]

Further research is required to fully elucidate the specific metabolic pathways and the resulting metabolites of **16-Dehydroprogesterone** in humans.

Therapeutic Potential and Applications

16-Dehydroprogesterone primarily serves as a key intermediate in the synthesis of a wide range of steroidal drugs, including corticosteroids and other progestins.[5] Its unique structure allows for further chemical modifications to introduce desired functionalities and enhance biological activity.

While direct therapeutic applications of **16-Dehydroprogesterone** are not well-documented, derivatives of this compound have been investigated for various purposes. For instance, fluorine-18 labeled progestins derived from similar structures have been developed as high-affinity ligands for the progesterone receptor, with potential applications in positron emission tomography (PET) imaging of PR-positive tumors.[18] The study of **16-Dehydroprogesterone** and its derivatives continues to be an active area of research in the quest for novel and more selective therapeutic agents targeting steroid hormone receptors.

Conclusion

16-Dehydroprogesterone represents a fascinating molecule at the intersection of synthetic organic chemistry and endocrinology. Its distinct chemical structure, characterized by the C16-C17 double bond, imparts unique properties that have been exploited in the synthesis of numerous steroid drugs. While its own biological activity is rooted in its interaction with progesterone receptors, a more detailed understanding of its specific signaling cascades and metabolic fate warrants further investigation. This guide has provided a comprehensive overview of the current knowledge on **16-Dehydroprogesterone**, serving as a valuable resource for scientists and researchers dedicated to advancing the field of steroid chemistry and pharmacology.

References

- Preparation method of **16-dehydroprogesterone**. CN112940062A.
- Synthesis of Pregna-4,9(11),16-triene-3,20-dione from Pregna-4,16-diene-3,20-dione, 9-hydroxy-. ChemicalBook.
- Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Bentham Science Publishers.
- Stimulation of **16-dehydroprogesterone** and progesterone reductases of *Eubacterium* sp.
- Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One.
- Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PubMed Central.
- The metabolic fate and receptor interaction of 16 α -hydroxyprogesterone and its 5 α -reduced metabolite, 16 α -hydroxy-dihydroprogesterone. PubMed.
- Total synthesis of dl-19-nor-16,17-dehydroprogesterone. PubMed.
- Pregna-4,16-diene-3,20-dione. PubChem.
- ^{13}C NMR Spectrum (1D, 50.18 MHz, CDCl_3 , experimental) (HMDB0001830).
- 16-Dehydroprogesterone. MedchemExpress.
- (PDF) Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites.
- Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC)
- Preparation method of pregn-4,9(11),16-triene,-3,20-dione steroid compound. CN1140177A.
- The metabolic fate and receptor interaction of 16 α -hydroxyprogesterone and its 5 α -reduced metabolite, 16 α -hydroxy-dihydroprogesterone.

- Dydrogesterone. PubChem.
- **16-DEHYDROPROGESTERONE**. Gsrs.
- Characteristics of **16-dehydroprogesterone** reductase in cell extracts of the intestinal anaerobe, *Eubacterium* sp. strain 144. PubMed.
- Optimization of conditions for the synthesis of an intermediate of hydrogesterone Supplementary Inform
- Pregna-4,6-diene-3,20-dione synthesis. ChemicalBook.
- A Facile Green Synthesis of 16-Dehydropregnolone Acetate (16-DPA)
- **16-Dehydroprogesterone**. Veeprho.
- Progesterone(57-83-0) 1H NMR spectrum. ChemicalBook.
- 16-ALPHA-METHYL-6-DEHYDRO-6-OXO-PROGESTERONE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 16-ALPHA-ALLYL-6-DEHYDRO-6-OXO-PROGESTERONE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Hydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes. PubMed.
- Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPR α) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPR α -specific Agonists. PubMed Central.
- Process for producing pregn-4,9(11), 16-triene-3,20-dione. HUT63174A.
- Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. PubMed.
- A Liquid Chromatography/Tandem Mass Spectrometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. PubMed Central.
- Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high *in vivo* target site selectivity. PubMed.
- The metabolic disposition of plasma 5 alpha-dihydroprogesterone (5 alpha-pregnane-3,20-dione) in women and men. PubMed.
- [Relative binding activity of hydrogesterone with blood mononuclear cells progesterone receptors of women included in the IVF program]. PubMed.
- Updates on Molecular and Environmental Determinants of Luteal Progesterone Production. PubMed Central.
- Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. csbsju.
- Estrogen Metabolism 101: A Practical Guide to Understanding and Measuring. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. youtube.com [youtube.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Total synthesis of dl-19-nor-16,17-dehydroprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN112940062A - Preparation method of 16-dehydroprogesterone - Google Patents [patents.google.com]
- 7. Progesterone(57-83-0) 1H NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0001830) [hmdb.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 13. employees.csbsju.edu [employees.csbsju.edu]
- 14. CN1140177A - Preparation method of prega-4,9(11),16-triene,-3,20-dione steroidal compound - Google Patents [patents.google.com]
- 15. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 16-Dehydroprogesterone: Structure, Properties, and Biological Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108162#16-dehydroprogesterone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com